5-Chloro-2-(3-methoxyphenoxy)aniline
Overview
Description
5-Chloro-2-(3-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of aniline, featuring a chloro group at the 5-position and a methoxyphenoxy group at the 2-position
Mechanism of Action
Target of Action
Many aniline derivatives are used in the synthesis of pharmaceuticals and dyes . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
Aniline derivatives can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions . The specific mode of action would depend on the compound’s structure and the conditions of the reaction.
Biochemical Pathways
Aniline derivatives can be involved in various biochemical pathways, depending on their specific structure and the biological system in which they are present. They might interact with enzymes, receptors, or other proteins, affecting the function of these molecules and potentially altering cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-methoxyphenoxy)aniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitroaniline with 3-methoxyphenol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-methoxyphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
5-Chloro-2-(3-methoxyphenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4-methoxyphenoxy)aniline: Similar structure but with the methoxy group at the 4-position.
5-Chloro-2-(3-nitrophenoxy)aniline: Similar structure but with a nitro group instead of a methoxy group.
2-(3-Methoxyphenoxy)aniline: Lacks the chloro group.
Uniqueness
5-Chloro-2-(3-methoxyphenoxy)aniline is unique due to the specific positioning of the chloro and methoxyphenoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-(3-methoxyphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(14)7-12(13)15/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFJQBAQYFXCBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276124 | |
Record name | 5-Chloro-2-(3-methoxyphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937606-31-0 | |
Record name | 5-Chloro-2-(3-methoxyphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937606-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(3-methoxyphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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